![molecular formula C14H10ClFO B6286874 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-72-5](/img/structure/B6286874.png)
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Zukünftige Richtungen
The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem; therefore, there is an urgent need for the development of structurally innovative antibacterial agents . Biphenyl and dibenzofuran derivatives, such as “4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde”, could potentially serve as novel structures of antibacterial drugs chemically different from currently known antibiotics .
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s likely that the compound plays a role in the formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its bioavailability could be influenced by this process.
Action Environment
The action, efficacy, and stability of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action could be influenced by the presence of other functional groups. Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions are typically mild and environmentally benign.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with electrophiles such as chlorine and fluorine. The reaction conditions include the use of catalysts like aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:
4’-Chloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
4’-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.
2-Fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYOYURCZYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

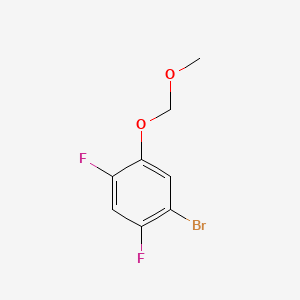

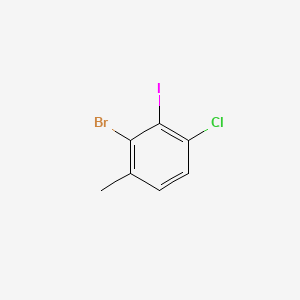
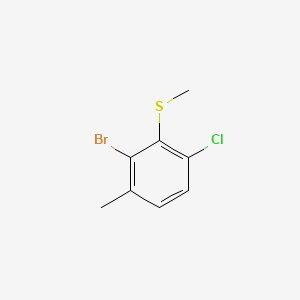
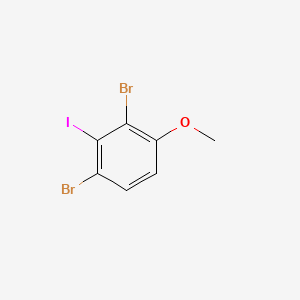

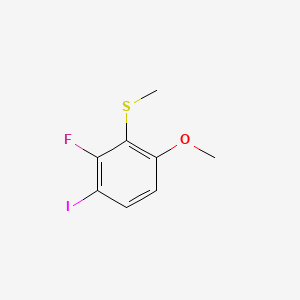

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)
![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

